3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C24H17Cl3N4O2 and a molecular weight of 499.788 g/mol . This compound is known for its unique structural features, which include a pyrazole ring, chlorobenzyl and dichlorophenyl groups, and a carbohydrazide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzyl chloride under basic conditions.
Formation of the carbohydrazide moiety: This is typically done by reacting the intermediate with hydrazine hydrate.
Introduction of the dichlorophenyl group: The final step involves the condensation of the intermediate with 2,4-dichlorobenzaldehyde under acidic conditions to form the final product.
Chemical Reactions Analysis
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and dichlorophenyl groups.
Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones
Scientific Research Applications
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: This compound also contains a benzyl group and is used in similar synthetic applications.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: This compound has a similar structural complexity and is used in supramolecular chemistry.
Ethyl acetoacetate: Although structurally different, it shares some reactivity patterns with the pyrazole compound, particularly in nucleophilic substitution reactions.
Properties
Molecular Formula |
C24H17Cl3N4O2 |
---|---|
Molecular Weight |
499.8 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H17Cl3N4O2/c25-18-8-5-16(21(27)11-18)13-28-31-24(32)23-12-22(29-30-23)15-6-9-19(10-7-15)33-14-17-3-1-2-4-20(17)26/h1-13H,14H2,(H,29,30)(H,31,32)/b28-13+ |
InChI Key |
RSTYTTYYZFVWEX-XODNFHPESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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